

# Discovery and First Isolation: The Work of Seppelt and Klöter

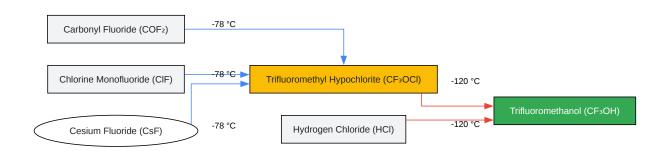
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The first definitive isolation and characterization of **trifluoromethanol** was achieved in 1979 by Gerhard Klöter and Konrad Seppelt.[1][2] Their successful strategy hinged on a low-temperature reaction that kinetically favored the formation of **trifluoromethanol** and suppressed its decomposition. The key reaction involved the treatment of trifluoromethyl hypochlorite (CF<sub>3</sub>OCI) with hydrogen chloride (HCI) at -120 °C.[1]

## Synthesis Pathway

The synthesis is a two-step process, starting with the preparation of the trifluoromethyl hypochlorite precursor.



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Caption: Overall workflow for the synthesis of **trifluoromethanol**.



## **Experimental Protocols**

The following protocols are based on the original work of Seppelt and Klöter.

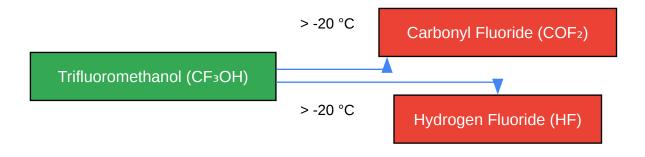
- 1. Preparation of Trifluoromethyl Hypochlorite (CF<sub>3</sub>OCl)[1]
- Apparatus: A 100-mL stainless steel vessel.
- Reagents:
  - Thoroughly dried, powdered cesium fluoride (CsF).
  - Carbonyl fluoride (COF<sub>2</sub>): 100 mmol.
  - Chlorine monofluoride (CIF): 100 mmol.
- Procedure:
  - An excess of dried CsF is placed in the stainless steel vessel.
  - 100 mmol of COF<sub>2</sub> and 100 mmol of CIF are condensed onto the CsF at -196 °C.
  - The mixture is maintained at -78 °C for 10 hours and shaken occasionally.
  - The vessel is then allowed to warm to room temperature.
  - Trace amounts of unreacted COF<sub>2</sub> and CIF are removed by vacuum pumping at -150 °C.
  - The resulting trifluoromethyl hypochlorite (CF₃OCI) can be stored over the CsF in the reaction vessel.
- 2. Synthesis and Isolation of **Trifluoromethanol** (CF<sub>3</sub>OH)[1]
- Apparatus: A glass vacuum line is essential for handling these volatile and reactive compounds at low temperatures.
- · Reagents:
  - Trifluoromethyl hypochlorite (CF₃OCl): 10 g.



- o Anhydrous hydrogen chloride (HCl): large excess.
- Procedure:
  - 10 g of CF₃OCl is condensed into a reaction vessel cooled with liquid nitrogen (-196 °C).
  - A large excess of anhydrous HCl is then condensed into the same vessel.
  - The reaction mixture is slowly warmed to -120 °C. A slow reaction ensues, indicated by the formation of chlorine gas.
  - After several hours at -120 °C, the reaction is complete.
  - The purification is achieved by fractional condensation. The byproducts—chlorine (Cl₂),
    excess hydrogen chloride (HCl), and a small amount of chlorotrifluoromethane (CF₃Cl)—
    are removed by careful vacuum pumping at a temperature maintained at -110 °C.[3]
  - The remaining product, trifluoromethanol (CF₃OH), is a colorless solid at this temperature.

### **Decomposition Pathway**

**Trifluoromethanol** is kinetically stable in the gas phase for a short period but rapidly decomposes in the condensed phase via an intermolecular process to yield carbonyl fluoride and hydrogen fluoride.[1]



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Caption: Decomposition of **trifluoromethanol** at elevated temperatures.

# **Quantitative Data**



The following tables summarize the key quantitative data obtained from the initial characterization of **trifluoromethanol**.

Table 1: Physical Properties of Trifluoromethanol

Property	Value
Molecular Formula	CF₃OH
Molar Mass	86.013 g/mol [3]
Appearance	Colorless liquid/gas[3]
Melting Point	-82 °C[3]
Boiling Point (calculated)	~ -20 °C[3]

Table 2: Spectroscopic Data for **Trifluoromethanol** 

Technique	Observed Data
¹H NMR	δ 8.85 ppm (vs. Me <sub>4</sub> Si)[1]
<sup>19</sup> F NMR	δ 54.4 ppm (vs. CFCl <sub>3</sub> )[1]
<sup>13</sup> C NMR	$\delta$ +118 ppm (quartet, vs. Me <sub>4</sub> Si), J(C-F) = 256 Hz[1]
IR (Gas Phase)	3675 cm <sup>-1</sup> (O-H stretch); 1401, 1364, 1283, 1187, 1117 cm <sup>-1</sup> (C-F/C-O modes)[1]
Raman (Solid, -140 °C)	3630, 1455, 1392, 1370, 1325, 1285, 905, 635, 440 cm <sup>-1</sup> [1]
Mass Spectrometry	m/e 86 (CF <sub>3</sub> OH <sup>+</sup> ), 69 (CF <sub>3</sub> <sup>+</sup> ), 67 (CF <sub>2</sub> OH <sup>+</sup> ), 66 (CF <sub>2</sub> O <sup>+</sup> ), 50 (CF <sub>2</sub> <sup>+</sup> ), 47 (COF <sup>+</sup> )[1]

# Conclusion

The pioneering work of Seppelt and Klöter in the late 1970s provided the first conclusive evidence for the existence of **trifluoromethanol** and laid the groundwork for its study. Their



low-temperature synthesis and isolation techniques remain a cornerstone in the field of organofluorine chemistry. The detailed characterization of this unstable yet highly significant molecule has opened avenues for the development of novel fluorinated compounds with enhanced properties for pharmaceutical and agrochemical applications. Understanding the principles of its synthesis and handling is crucial for any researcher venturing into the synthesis of complex trifluoromethoxylated molecules.

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### References

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